molecular formula C9H13IN2 B2492896 3-iodo-N,N,4,6-tetramethylpyridin-2-amine CAS No. 2376726-77-9

3-iodo-N,N,4,6-tetramethylpyridin-2-amine

Cat. No.: B2492896
CAS No.: 2376726-77-9
M. Wt: 276.121
InChI Key: DSXFPKMKUPRQQY-UHFFFAOYSA-N
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Description

3-iodo-N,N,4,6-tetramethylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13IN2 and its molecular weight is 276.121. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Properties and Structural Influences
The research on iodoplumbate hybrids shows that the introduction of structure-directing agents, including aliphatic and aromatic amines, significantly influences the crystal and electronic structures, as well as the properties of these hybrids. Notably, some of these hybrids demonstrate interesting water-induced structure conversions and potential for use as heterogeneous photocatalysts for dye wastewater treatment under visible light irradiation, highlighting their environmental applications. This suggests that compounds related to 3-iodo-N,N,4,6-tetramethylpyridin-2-amine could play a role in influencing the photocatalytic properties of iodoplumbate hybrids (Liu et al., 2015).

Organic Synthesis and Biological Importance
A study on the aminocarbonylation of iodopyridines, including 3-iodopyridine, indicates the potential of using such compounds for synthesizing biologically important derivatives. The research found that N-substituted nicotinamides and related compounds, which are of potential biological importance, can be obtained through this process, demonstrating the chemical's role in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (Takács et al., 2007).

Aminocarbonylation Reactions
Further exploration of aminocarbonylation reactions using iodopyridines has been conducted, illustrating the compound's utility in creating amides with complete conversion and high yields. This process underscores its importance in the synthesis of complex organic structures, potentially leading to the development of new materials or pharmaceuticals (Takács et al., 2012).

Amination Reactions and Synthesis
The role of this compound in amination reactions, particularly involving halopyridines, is highlighted through studies on the rearrangements during such reactions. These reactions are crucial for the synthesis of various aminopyridines, contributing to the development of novel chemical entities with potential application in drug development and other areas of chemical research (Pieterse & Hertog, 2010).

Properties

IUPAC Name

3-iodo-N,N,4,6-tetramethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2/c1-6-5-7(2)11-9(8(6)10)12(3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXFPKMKUPRQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.